5a-Androst-3-en-17-one

Description

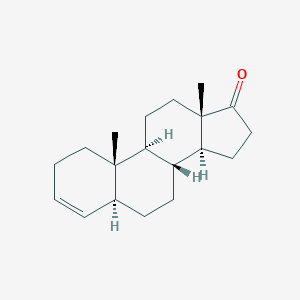

Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h3,5,13-16H,4,6-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWNCDOWHNLVPF-HKQXQEGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC=CC1CCC3C2CCC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC=C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473247 | |

| Record name | 5a-Androst-3-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5a-Androst-3-en-17-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14935-81-0 | |

| Record name | 5α-Androst-3-en-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14935-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5a-Androst-3-en-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androst-3-en-17-one, (5α)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR7BMS5XDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5a-Androst-3-en-17-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006046 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 5α-Androst-3-en-17-one

Introduction

5α-Androst-3-en-17-one is a synthetic steroid molecule belonging to the androstane class. As an unsaturated derivative of the core 5α-androstane skeleton, its synthesis presents unique challenges in controlling regioselectivity and stereochemistry. This guide provides a comprehensive overview of a robust and logical synthetic pathway, designed for researchers and professionals in medicinal chemistry and drug development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents and conditions, and provide detailed, field-proven protocols. The pathway leverages common starting materials and established, high-yield transformations, focusing on the conversion of a saturated steroidal ketone into a specific olefin via a tosylhydrazone intermediate.

Retrosynthetic Analysis and Strategic Overview

The target molecule, 5α-Androst-3-en-17-one, possesses three key structural features: a ketone at the C-17 position, a double bond between C-3 and C-4, and a trans-fused A/B ring system (5α-stereochemistry). A logical retrosynthetic approach identifies the C=C double bond as the primary target for disconnection. This transformation is reliably achieved from a C-3 ketone via an elimination reaction.

This points to 5α-androstan-3,17-dione as a key intermediate. This precursor is advantageous as it already contains the required C-17 ketone and the crucial 5α stereochemistry. The synthesis can therefore be conceptualized in two main stages:

-

Establishment of the Core Scaffold : Synthesis of 5α-androstan-3,17-dione from a commercially available precursor, androst-4-ene-3,17-dione. This step stereoselectively forms the A/B trans ring junction.

-

Olefin Formation : Selective conversion of the C-3 ketone of 5α-androstan-3,17-dione into the Δ³-alkene. This is achieved through the formation of a tosylhydrazone, followed by a base-induced elimination, characteristic of the Shapiro or Bamford-Stevens reactions.[1][2][3]

This strategic pathway is illustrated below.

Caption: Retrosynthetic pathway for 5α-Androst-3-en-17-one.

Part 1: Synthesis of the 5α-Androstanedione Scaffold

The foundational step in this synthesis is the stereoselective reduction of the C4-C5 double bond of androst-4-ene-3,17-dione. The objective is to produce the thermodynamically more stable 5α-isomer, which features a trans-fused A/B ring system.

Mechanism and Causality: Catalytic Hydrogenation

Catalytic hydrogenation is the method of choice for this transformation. The steroid molecule adsorbs onto the surface of a heterogeneous catalyst (e.g., Palladium on carbon) from its less sterically hindered α-face. The angular methyl group at C-10 effectively blocks the β-face, directing the delivery of hydrogen atoms to the α-face of the double bond. This process reliably yields the desired 5α-androstane configuration.[4]

Experimental Protocol 1: Hydrogenation of Androst-4-ene-3,17-dione

-

Reactor Setup : To a high-pressure hydrogenation vessel, add androst-4-ene-3,17-dione (1.0 eq) and 10% Palladium on carbon (10% w/w).

-

Solvent Addition : Add a suitable solvent, such as ethyl acetate or ethanol, to dissolve the steroid completely.

-

Hydrogenation : Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Reaction : Stir the mixture vigorously at room temperature for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup : Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation : Concentrate the filtrate under reduced pressure to yield crude 5α-androstan-3,17-dione. The product can be further purified by recrystallization from a solvent system like acetone/hexanes.

Part 2: Regioselective Olefin Synthesis via Tosylhydrazone Elimination

With the 5α-androstan-3,17-dione scaffold in hand, the next phase is the conversion of the C-3 ketone into the Δ³-alkene. This is a two-step process involving the formation of a tosylhydrazone intermediate, followed by elimination.

Step 2.1: Formation of 5α-Androstan-3,17-dione 3-Tosylhydrazone

The reaction of a ketone with tosylhydrazine (p-toluenesulfonylhydrazide) yields a tosylhydrazone.[5] In the case of 5α-androstan-3,17-dione, the C-3 ketone is generally more sterically accessible and thus more reactive than the C-17 ketone, allowing for regioselective derivatization under controlled conditions.

Experimental Protocol 2: Tosylhydrazone Formation

-

Reactant Mixture : Dissolve 5α-androstan-3,17-dione (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Reagent Addition : Add p-toluenesulfonylhydrazide (1.0-1.1 eq). A catalytic amount of acid (e.g., a few drops of concentrated HCl) can be added to accelerate the reaction.[5]

-

Reaction : Stir the mixture at room temperature or gentle reflux (40-60 °C) for 2-4 hours. Monitor the reaction by TLC until the starting ketone is consumed.

-

Isolation : Upon completion, cool the reaction mixture in an ice bath. The tosylhydrazone product often precipitates and can be collected by vacuum filtration.

-

Purification : Wash the collected solid with cold solvent to remove excess tosylhydrazine and dry under vacuum. The product is often pure enough for the next step without further purification.

Step 2.2: The Shapiro Reaction for Alkene Formation

The Shapiro reaction converts a tosylhydrazone to an alkene using at least two equivalents of a strong organolithium base.[1][6] This reaction proceeds via a dianion intermediate, leading to a vinyllithium species that can be quenched with a proton source (like water) to give the final alkene. It is particularly effective for generating the less-substituted (kinetically favored) alkene.[7]

Causality and Mechanism

The mechanism involves a sequence of deprotonation and elimination steps. The first equivalent of base deprotonates the hydrazone nitrogen. The second equivalent abstracts an α-proton (at C-2 or C-4). Abstraction of the C-4 proton is sterically less hindered. The resulting dianion then collapses, eliminating the tosyl group as a stable sulfinate anion and losing a molecule of nitrogen gas to form a vinyllithium intermediate. A final aqueous quench protonates this intermediate to yield the desired 5α-Androst-3-en-17-one.

Caption: Simplified mechanism of the Shapiro reaction.

Experimental Protocol 3: Shapiro Reaction

-

Reactor Setup : To a flame-dried, multi-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-tosylhydrazone intermediate (1.0 eq).

-

Solvent : Add anhydrous solvent, typically tetrahydrofuran (THF) or diethyl ether. Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Base Addition : Slowly add n-butyllithium (n-BuLi, ~2.2 eq) via syringe while maintaining the low temperature. A color change is often observed.

-

Reaction : After the addition is complete, allow the reaction to slowly warm to 0 °C or room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

Quench : Carefully quench the reaction by slowly adding water or saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction : Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the pure 5α-Androst-3-en-17-one.

Data Summary and Characterization

Rigorous analytical characterization is essential at each stage to validate the structure and purity of the intermediates and the final product.

| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Key ¹H-NMR Signals (ppm, indicative) |

| 5α-Androstan-3,17-dione | C₁₉H₂₈O₂ | 288.43 | 90-95 | 0.8-1.2 (s, 6H, C18 & C19 -CH₃) |

| 3-Tosylhydrazone Intermediate | C₂₆H₃₆N₂O₃S | 472.65 | 85-95 | 7.3-7.8 (d, 4H, Ar-H), 2.4 (s, 3H, Ar-CH₃) |

| 5α-Androst-3-en-17-one | C₁₉H₂₈O | 272.43 | 60-75 | 5.4-5.8 (m, 2H, C3 & C4 olefinic H), 0.8-1.1 (s, 6H, C18 & C19 -CH₃) |

Conclusion

The synthesis of 5α-Androst-3-en-17-one is a multi-step process that relies on the precise control of stereochemistry and the strategic application of classic organic transformations. The pathway detailed herein, proceeding from androst-4-ene-3,17-dione, is both logical and robust. It begins with a reliable catalytic hydrogenation to set the critical 5α stereocenter, followed by a high-yield conversion of the C-3 ketone to a tosylhydrazone. The final, pivotal step utilizes the Shapiro reaction to regioselectively generate the Δ³-alkene. Each stage of this process is self-validating through standard analytical techniques, ensuring the integrity and purity of the final compound for subsequent research and development applications.

References

-

Newaz, S. N., & Tcholakian, R. K. (1984). Synthesis of 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol from 3 beta-hydroxy-5-androsten-17-one. Steroids, 43(4), 445–456. [Link]

- Alfa Chemistry. (n.d.). Bamford-Stevens Reaction. Alfa Chemistry.

- Alfa Chemistry. (n.d.). Shapiro Reaction. Alfa Chemistry.

-

Chang, C., & Liao, S. (2013). The 5α-androstanedione pathway to dihydrotestosterone in castration-resistant prostate cancer. Asian Journal of Andrology, 15(5), 603–607. [Link]

-

Chemistry Notes. (2022). Bamford–Stevens Reaction Mechanism and Applications. Chemistry Notes. Retrieved from [Link]

-

Lin, J.-T., et al. (2012). Rapid Synthesis of N-Tosylhydrazones under Solvent-Free Conditions and Their Potential Application Against Human Triple-Negative Breast Cancer. Chemistry & Biodiversity, 9(10), 2262-2273. [Link]

-

Organic Chemistry Portal. (n.d.). Bamford-Stevens Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

PubChem. (n.d.). Androstenedione Metabolism. National Center for Biotechnology Information. Retrieved from [Link]

-

Salamon-Krokosz, K., et al. (2023). Shapiro and Bamford-Stevens reactions – revisited. Arkivoc, 2023(5), 117-134. [Link]

-

Wikipedia contributors. (n.d.). Bamford–Stevens reaction. Wikipedia. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Shapiro reaction. Wikipedia. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Tosylhydrazone. Wikipedia. Retrieved from [Link]

Sources

- 1. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 2. Bamford-Stevens Reaction [organic-chemistry.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthesis of 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol from 3 beta-hydroxy-5-androsten-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

metabolic fate of 5a-Androst-3-en-17-one

An In-Depth Technical Guide to the Metabolic Fate of 5α-Androst-1-ene Steroids

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic fate of synthetic 5α-androst-1-ene steroids, a class of compounds frequently marketed as prohormones or designer anabolic agents. While the specific compound 5α-Androst-3-en-17-one is not extensively documented in scientific literature, this guide focuses on its closely related and well-characterized analogues, primarily 5α-androst-1-ene-3,17-dione (also known as 1-androstenedione) and 3β-hydroxy-5α-androst-1-en-17-one . We delve into the critical Phase I and Phase II metabolic transformations, identify the key resulting metabolites, and detail the state-of-the-art analytical methodologies required for their detection and quantification. The primary metabolic pathways involve stereospecific reductions at the C3 and C17 positions and subsequent conjugation, primarily glucuronidation, for excretion. Understanding this metabolic cascade is paramount for researchers in drug development, pharmacology, and anti-doping science, as the metabolites themselves, such as 1-testosterone, are often potent and biologically active androgens.

Introduction: The Landscape of Designer Androgens

The field of endocrinology and drug development is continually challenged by the emergence of novel synthetic steroids designed to mimic the anabolic effects of testosterone while potentially avoiding detection or classification as controlled substances. The 5α-androst-1-ene steroid family is a prominent example, having been sold in dietary supplements as prohormones.[1] These compounds are designed to convert into more potent androgens within the body.

This guide focuses on the biotransformation of two pivotal members of this family: 5α-androst-1-ene-3,17-dione (1-androstenedione) and its precursor 3β-hydroxy-5α-androst-1-en-17-one. Upon oral administration, these compounds undergo extensive metabolism, leading to a complex profile of urinary metabolites. The primary objective of this document is to elucidate these pathways, characterize the enzymatic processes involved, and provide robust analytical frameworks for their study. The insights provided are critical for understanding the pharmacokinetics, biological activity, and potential toxicity associated with these agents.[2][3]

Core Metabolic Pathways: A Two-Phase Process

The metabolic fate of 5α-androst-1-ene steroids is governed by a sequence of Phase I (functionalization) and Phase II (conjugation) reactions, primarily occurring in the liver. These transformations are designed to increase the water solubility of the compounds, facilitating their renal excretion.

Phase I Metabolism: Reduction and Oxidation

Phase I metabolism involves the enzymatic modification of the steroid's core structure. For 5α-androst-1-ene steroids, the most significant reactions are reductions of the ketone and hydroxyl groups.

-

Reduction at C17: The ketone at the 17-position of 1-androstenedione is a primary target for 17β-hydroxysteroid dehydrogenases (17β-HSDs) . This enzymatic reduction yields the highly potent androgen 17β-hydroxy-5α-androst-1-en-3-one (1-testosterone) , which is a key active metabolite.[1][4]

-

Reduction at C3: The 3-keto group of 1-androstenedione or the 3β-hydroxy group of its precursor can be interconverted and reduced. 3α- and 3β-hydroxysteroid dehydrogenases (3α/β-HSDs) catalyze these reactions, producing key metabolites such as 3α-hydroxy-5α-androst-1-en-17-one and the diol derivatives 5α-androst-1-ene-3α,17β-diol and 5α-androst-1-ene-3β,17β-diol .[4]

-

Hydroxylation: Minor oxidative pathways, likely mediated by Cytochrome P450 (CYP) enzymes , can introduce hydroxyl groups at other positions on the steroid nucleus, such as C18 and C19, though these are less prominent than the reductive metabolites.[1][4]

The interplay of these enzymatic reactions results in a cascade of inter-convertible metabolites, as illustrated in the pathway diagram below.

Phase II Metabolism: Conjugation for Excretion

To complete the detoxification and elimination process, the Phase I metabolites, which now possess hydroxyl groups, undergo conjugation.

-

Glucuronidation: This is the predominant Phase II pathway for these steroids. UDP-glucuronosyltransferases (UGTs) attach a glucuronic acid moiety to the hydroxyl groups of the metabolites. This process dramatically increases their water solubility. Excretion studies have confirmed that the metabolites are mainly found in urine as glucuronides.[1]

-

Sulfation: While less common than glucuronidation for these specific compounds, sulfation via sulfotransferases (SULTs) represents an alternative conjugation pathway.

Key Metabolites and Analytical Biomarkers

The identification of specific metabolites is crucial for both efficacy studies and anti-doping control. After a single oral administration, a distinct profile of metabolites appears in the urine. The parent compound itself is often detectable for only a few days, whereas specific metabolites can persist for much longer.[1]

Table 1: Summary of Key Metabolites of 5α-androst-1-ene Steroids

| Metabolite Name | Common Abbreviation | Significance |

|---|---|---|

| 3α-hydroxy-5α-androst-1-en-17-one | 1-DHA | The main long-term urinary biomarker, detectable for up to nine days post-administration.[4] |

| 17β-hydroxy-5α-androst-1-en-3-one | 1-Testosterone | The primary active androgenic metabolite.[1][3] |

| 5α-androst-1-ene-3α,17β-diol | 1-Androstanediol (α) | A significant reduction product found in urine.[4] |

| 5α-androst-1-ene-3β,17β-diol | 1-Androstanediol (β) | A significant reduction product found in urine.[4] |

| 5α-androst-1-ene-3,17-dione | 1-Androstenedione | A central intermediate in the metabolic pathway.[4] |

The most important biomarker for detecting the use of these prohormones is 3α-hydroxy-5α-androst-1-en-17-one (1-DHA) . Its prolonged detection window makes it an ideal target for screening purposes.[4]

Analytical Methodologies: A Self-Validating Workflow

A robust and reliable analytical method is essential for the accurate identification and quantification of these metabolites. The standard approach involves Gas Chromatography-Mass Spectrometry (GC-MS), which requires a multi-step sample preparation protocol.

Experimental Protocol: Urinary Metabolite Analysis

This protocol describes a self-validating system for the analysis of 5α-androst-1-ene steroid metabolites from a urine matrix. The inclusion of internal standards and quality controls at key stages ensures data integrity.

Objective: To identify and quantify Phase I metabolites of 5α-androst-1-ene steroids following their release from Phase II conjugates.

Materials:

-

Urine sample (5 mL)

-

Internal Standard (e.g., d3-Testosterone)

-

Phosphate buffer (pH 7.0)

-

β-glucuronidase from E. coli

-

Sodium carbonate (for pH adjustment)

-

Tert-butyl methyl ether (TBME) or other suitable extraction solvent

-

Derivatizing agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with NH₄I/ethanethiol

-

Anhydrous sodium sulfate

-

GC-MS system

Procedure:

-

Internal Standard Spiking: Add a known amount of internal standard to 5 mL of urine. This is critical for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.

-

Enzymatic Hydrolysis (Deconjugation):

-

Add 2 mL of phosphate buffer to the urine.

-

Add 50 µL of β-glucuronidase solution.

-

Incubate at 55°C for 1-3 hours. Causality: This step is essential because the metabolites are primarily excreted as non-volatile glucuronide conjugates. The enzyme cleaves this bond, releasing the free steroid for analysis.

-

-

pH Adjustment & Extraction:

-

Allow the sample to cool to room temperature.

-

Adjust the pH to 9-10 with sodium carbonate.

-

Add 5 mL of TBME, vortex for 10 minutes, and centrifuge for 5 minutes at 3000 rpm.

-

Transfer the upper organic layer to a new tube. Repeat the extraction for a comprehensive recovery.

-

-

Drying and Evaporation:

-

Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

Add 100 µL of the MSTFA derivatizing agent to the dried residue.

-

Incubate at 60°C for 30 minutes. Causality: Steroids contain polar hydroxyl groups that make them unsuitable for direct GC analysis. Trimethylsilyl (TMS) derivatization replaces the active protons with non-polar TMS groups, increasing the compound's volatility and thermal stability.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS.

-

Analyze in both full-scan mode (for identifying unknown metabolites) and selected ion monitoring (SIM) mode (for sensitive quantification of target metabolites).

-

Sources

- 1. dshs-koeln.de [dshs-koeln.de]

- 2. Prohormone supplement 3β-hydroxy-5α-androst-1-en-17-one enhances resistance training gains but impairs user health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Seized designer supplement named "1-Androsterone": identification as 3β-hydroxy-5α-androst-1-en-17-one and its urinary elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Imperative for Unambiguous Steroidal Identification

An In-Depth Technical Guide to the Structural Elucidation of 5α-Androst-3-en-17-one

In the landscape of drug development, endocrinology, and sports anti-doping, the precise structural identification of steroid molecules is paramount. These molecules, characterized by a four-ring gonane core, exhibit profound biological activity that is exquisitely sensitive to subtle variations in stereochemistry and functional group placement. 5α-Androst-3-en-17-one, a synthetic androstane steroid, presents a unique analytical challenge. Its structure, while seemingly straightforward, contains key features—a non-conjugated olefin and a specific stereochemical configuration—that demand a multi-faceted, orthogonal analytical approach for unambiguous confirmation.

Molecular Architecture of 5α-Androst-3-en-17-one

Before delving into analytical strategy, a thorough understanding of the target molecule's structure is essential. 5α-Androst-3-en-17-one is built upon the androstane skeleton, a C19 steroid.

-

Core Skeleton : A tetracyclic system of three cyclohexane rings (A, B, C) and one cyclopentane ring (D).

-

Stereochemistry (5α) : The "5α" designation indicates a trans fusion between the A and B rings. This results in a relatively flat, rigid molecular plane, which significantly influences its spectroscopic signature and biological receptor binding compared to the bent 5β isomer.

-

Key Functional Groups :

-

Alkene (C3-C4) : A carbon-carbon double bond between positions 3 and 4. Critically, this is a non-conjugated alkene, meaning it is not adjacent to a carbonyl or other pi-system. This placement is a key differentiator from many biologically common steroids like testosterone, which feature a Δ⁴-3-one system.

-

Ketone (C17) : A carbonyl group located on the five-membered D-ring. The chemical environment of this ketone is a crucial analytical probe.

-

The combination of these features necessitates a careful and integrated analytical approach to differentiate it from numerous potential isomers.

The Analytical Strategy: A Triad of Orthogonal Techniques

No single analytical technique can provide absolute, undeniable proof of structure for a complex molecule like 5α-Androst-3-en-17-one. A robust elucidation strategy relies on the convergence of data from multiple, orthogonal methods. Each technique probes a different aspect of the molecule's physical properties, and together they form a self-validating system.

Our primary analytical triad will consist of:

-

Mass Spectrometry (MS) : To determine molecular weight and elemental composition, and to probe the molecular framework through controlled fragmentation.

-

Infrared (IR) Spectroscopy : To confirm the presence of the core functional groups (ketone and alkene).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To map the precise carbon-hydrogen framework and establish connectivity and stereochemistry.

For absolute confirmation, particularly in regulated environments, a fourth technique is the gold standard: 4. Single Crystal X-ray Crystallography : To provide a definitive, three-dimensional map of the molecule.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical flow of experiments, where each step builds upon the last to systematically and irrefutably determine the structure.

Caption: Integrated workflow for the structural elucidation of 5α-Androst-3-en-17-one.

Core Technique Deep Dive: Data Interpretation and Rationale

Mass Spectrometry (MS): The First Gate

Mass spectrometry serves as the initial checkpoint, providing two fundamental pieces of information: the mass of the molecule and, with high-resolution instruments, its exact elemental formula.

-

Expertise & Rationale : For a C19 steroid like 5α-Androst-3-en-17-one (C₁₉H₂₈O), the expected monoisotopic mass is 272.2140. Using a high-resolution mass spectrometer (such as an Orbitrap or TOF) is non-negotiable. A low-resolution instrument would yield a nominal mass of 272, which could correspond to dozens of elemental formulas. Confirming the mass to within 5 ppm of the theoretical value provides high confidence in the elemental composition, a foundational piece of the structural puzzle.

-

Fragmentation Analysis (MS/MS) : Tandem mass spectrometry (MS/MS) provides a fingerprint of the steroid core. While predicting the exact fragmentation of this specific isomer without a reference standard is challenging, we can anticipate characteristic losses based on the general androstane framework. The rigid, saturated A/B/C ring system is typically stable, with fragmentation often initiated by cleavage of the D-ring or loss of small neutral molecules. This pattern helps distinguish it from other steroid classes.

| Parameter | Expected Value / Observation | Rationale |

| Molecular Formula | C₁₉H₂₈O | Derived from steroid backbone and functional groups. |

| Monoisotopic Mass | 272.2140 u | Calculated for C₁₉H₂₈O. |

| Ionization Mode | ESI+ or APCI+ | Protonation ([M+H]⁺) is efficient for the ketone group. |

| Key MS/MS Fragments | Complex pattern from ring cleavages | Provides a fingerprint for library matching or comparison with isomers. |

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid and non-destructive technique to confirm the presence of the key C=O and C=C functional groups.

-

Expertise & Rationale : The diagnostic value of IR lies in its specificity for certain bond vibrations. The position of the carbonyl (C=O) stretch is highly informative. A ketone in a five-membered ring (cyclopentanone) characteristically absorbs at a higher wavenumber than one in a six-membered ring or an acyclic system due to increased ring strain. This is a critical self-validating checkpoint. The alkene C=C stretch is less intense but provides confirmatory evidence.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Ketone (C17) | C=O stretch | ~1740 cm⁻¹ | Diagnostic for a cyclopentanone, confirming the D-ring ketone.[1] |

| Alkene (C3-C4) | C=C stretch | ~1650 cm⁻¹ | Confirms the presence of the double bond. |

| Alkyl | C-H stretch | 2850-2960 cm⁻¹ | Confirms the saturated hydrocarbon backbone.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for elucidating the detailed structure in solution. It provides information on the chemical environment of each proton and carbon, their connectivity, and their spatial relationships.

-

Expertise & Rationale : The ¹H NMR spectrum provides the first detailed look at the hydrogen framework. The vinylic protons (H3 and H4) on the double bond are the most diagnostic signals, appearing in a unique downfield region. Their chemical shifts and coupling constants confirm the presence and location of the double bond. The two angular methyl groups (C18 and C19) appear as sharp singlets and are sensitive reporters of the overall steroid geometry.

-

Expertise & Rationale : The ¹³C NMR spectrum reveals every unique carbon in the molecule. The carbonyl carbon (C17) will be significantly downfield (>200 ppm), providing unambiguous confirmation of the ketone. The sp² carbons of the alkene (C3 and C4) will appear in the characteristic 120-140 ppm range. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons, which is essential for assigning the dense cluster of signals from the steroid backbone.

-

Expertise & Rationale : While 1D NMR provides the pieces, 2D NMR shows how they connect. This is the core of the self-validating system.

-

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically on adjacent carbons). A COSY experiment will trace out the hydrogen network within each ring system. For instance, it will show a correlation between the vinylic protons H3 and H4.

-

HSQC (Heteronuclear Single Quantum Coherence) : Directly correlates each proton to the carbon it is attached to. This allows the confident assignment of carbon signals based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most critical experiment. It shows correlations between protons and carbons that are 2 or 3 bonds away. This technique is used to piece the entire molecular puzzle together. For example, observing a correlation from the C19 methyl protons to carbons C1, C5, C9, and C10 definitively locks down the A/B ring junction. Similarly, correlations from the vinylic protons (H3, H4) to surrounding carbons will unambiguously place the double bond at the Δ³ position.

-

| Technique | Key Information Gained | Example Application for 5α-Androst-3-en-17-one |

| ¹H NMR | Proton chemical shifts & coupling | Vinylic protons (H3, H4) ~5.4-5.6 ppm. Angular methyls (C18, C19) ~0.8-1.0 ppm. |

| ¹³C NMR | Carbon chemical shifts & types | C17 (ketone) >210 ppm. C3 & C4 (alkene) ~120-130 ppm. |

| COSY | H-H connectivity (through bonds) | Tracing the spin systems within each of the A, B, C, and D rings. |

| HSQC | Direct C-H attachment | Assigning ¹³C signals based on attached, already-assigned ¹H signals. |

| HMBC | Long-range C-H connectivity | Confirming the position of the C17 ketone via correlations from H16. Placing the Δ³ double bond via correlations from H3/H4 to C2 and C5. |

Absolute Confirmation: Single Crystal X-ray Crystallography

When an unambiguous, legally defensible structure is required, and a suitable single crystal can be grown, X-ray crystallography is the ultimate arbiter.[2][3] It provides a 3D electron density map of the molecule, from which atomic positions can be determined with extremely high precision.

-

Expertise & Rationale : Crystallography directly visualizes the molecule, confirming not only the connectivity but also the absolute stereochemistry (e.g., the 5α configuration).[3][4] This technique bypasses the inferential reasoning required for spectroscopy and provides the most authoritative structural evidence possible. The primary challenge is experimental: obtaining a diffraction-quality single crystal, which can be a significant hurdle.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are provided as a robust starting point for analysis.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Dissolve ~0.1 mg of the compound in 1 mL of methanol or acetonitrile.

-

Instrumentation : Use a Q-Exactive Orbitrap or equivalent TOF mass spectrometer.

-

Ionization : Heated Electrospray Ionization (H-ESI) in positive mode.

-

Mass Range : Scan from m/z 100 to 500.

-

Resolution : Set to >70,000 FWHM.

-

Data Analysis : Extract the ion chromatogram for the theoretical [M+H]⁺ (m/z 273.2213). Verify that the measured mass is within 5 ppm of the theoretical mass.

Protocol 2: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation : Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for optimal sensitivity.

-

Experiments to Run :

-

Standard ¹H NMR (16 scans).

-

Standard ¹³C NMR with proton decoupling (1024 scans).

-

DEPT-135.

-

2D gCOSY.

-

2D gHSQC (edited for CH/CH₃ vs CH₂).

-

2D gHMBC (optimized for 8 Hz coupling).

-

-

Data Processing : Process all spectra using appropriate window functions (e.g., exponential for ¹³C, sine-bell for ¹H and 2D). Reference the CDCl₃ solvent peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

Conclusion: A Synthesis of Evidence

References

-

Müller, D., Opfermann, G., Rojas, S., Schlörer, N., Pokrywka, A., Kwiatkowska, D., Diel, P., Schänzer, W., & Parr, M. K. (n.d.). 5α-Androst-1-ene-3,17-dione: metabolism, influence on steroid profile and biological activity. Retrieved from [Link]

-

Ahmed, F. R., & Neidle, S. (2024). 2α-Methyl-5α-androstan-17β-ol-3-one-17β-heptanoate. Molbank, 2024(3), M1907. [Link]

-

PubChem. (n.d.). Androst-5-ene-3,17-dione. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Crowfoot, D. (1949). X-Ray crystallography and the chemistry of the steroids. Part I. Journal of the Chemical Society (Resumed), 307. [Link]

- Duax, W. L., & Norton, D. A. (2011). Atlas of Steroid Structure. Springer Science & Business Media.

-

Ghosh, D. (2013). Crystallographic Studies of Steroid-Protein Interactions. Vitamins and Hormones, 93, 1-29. [Link]

-

Biggadike, K., Bledsoe, R. K., Hassell, A. M., Kirk, B. E., McLay, I. M., Shewchuk, L. M., & Stewart, E. L. (2009). Design and x-ray crystal structures of high-potency nonsteroidal glucocorticoid agonists exploiting a novel binding site on the receptor. Proceedings of the National Academy of Sciences, 106(43), 18131–18136. [Link]

Sources

5a-Androst-3-en-17-one interaction with androgen receptor

An In-Depth Technical Guide to the Interaction of 5α-Androst-3-en-17-one with the Androgen Receptor

Executive Summary

The androgen receptor (AR), a critical ligand-activated nuclear transcription factor, governs a wide array of physiological processes, from the development of male secondary sexual characteristics to the maintenance of muscle and bone mass.[1][2] Its central role also makes it a key target in the pathology of prostate cancer and a mediator for the effects of anabolic-androgenic steroids (AAS).[1][3] This guide provides an in-depth technical framework for characterizing the interaction of a specific synthetic steroid, 5α-Androst-3-en-17-one, with the human androgen receptor.

While structurally related to endogenous androgens, the placement of a double bond at the C3-C4 position in 5α-Androst-3-en-17-one presents a unique structural motif whose interaction with the AR is not extensively documented in public literature. Therefore, this document serves as a predictive and methodological guide for researchers. It is structured not as a review of existing data, but as a strategic plan for a comprehensive investigation. We will proceed from the foundational principles of AR activation to a detailed exposition of the essential, self-validating experimental protocols required to elucidate the binding affinity, functional activity (agonism/antagonism), and mechanistic underpinnings of this steroid's action.

This guide is designed for professionals in endocrinology, drug discovery, and toxicology, providing the causal logic behind experimental design and detailed, field-proven methodologies for a rigorous scientific investigation.

Part 1: Foundational Concepts

The Androgen Receptor: A Ligand-Inducible Transcription Factor

Androgens exert their biological effects primarily through the androgen receptor.[1] The AR is a member of the nuclear receptor superfamily, which functions as a ligand-dependent transcription factor.[4] The canonical pathway of AR activation is a multi-step process:

-

Ligand Binding: An androgen, such as testosterone or its more potent metabolite dihydrotestosterone (DHT), enters the target cell and binds to the Ligand Binding Domain (LBD) of the AR located in the cytoplasm.[3][5] This binding event displaces chaperone proteins, such as heat shock proteins (HSPs).[5]

-

Conformational Change & Dimerization: Ligand binding induces a significant conformational change in the AR, exposing a nuclear localization signal. This transformed receptor then dimerizes with another ligand-bound AR molecule.

-

Nuclear Translocation & DNA Binding: The AR homodimer translocates into the nucleus.

-

Transcriptional Regulation: Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes.[4] This binding, along with the recruitment of coactivator proteins to the AR's activation function-2 (AF-2) surface, initiates the transcription of androgen-responsive genes, leading to a physiological response.[6]

5α-Androst-3-en-17-one: A Structural Overview

5α-Androst-3-en-17-one is an androstane steroid. Its core structure is similar to other androgens, but with a key distinguishing feature: a double bond between carbons 3 and 4 (Δ³).

-

IUPAC Name: (5S,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,5,6,7,8,9,11,12,14,15,16-dodecahydro-4H-cyclopenta[a]phenanthren-17-one

-

Chemical Formula: C₁₉H₂₈O

-

Structural Comparison:

-

Dihydrotestosterone (DHT): The most potent endogenous androgen, it has a saturated A-ring (no double bonds) and hydroxyl groups at 17β.

-

Testosterone: Features a Δ⁴ double bond (between carbons 4 and 5) and a 17β-hydroxyl group.[2]

-

5α-Androst-1-ene-3,17-dione (1-AD): A known prohormone with a Δ¹ double bond. It is metabolized to the potent androgen 1-testosterone.[7][8]

-

The Δ³ configuration of 5α-Androst-3-en-17-one is less common among potent androgens. This structural variance necessitates a thorough experimental evaluation, as its activity cannot be reliably predicted based on existing data for Δ¹, Δ⁴, or saturated androgens. It could act as a direct agonist, an antagonist, a partial agonist, or a prohormone that requires metabolic conversion to an active form.

Part 2: Characterizing the Molecular Interaction: Binding Affinity

Expertise & Rationale: The first and most fundamental question is whether 5α-Androst-3-en-17-one physically interacts with the androgen receptor. A competitive radioligand binding assay is the gold-standard method to determine this. It quantifies the affinity of a test compound (the 'competitor') for the receptor by measuring how effectively it displaces a high-affinity radiolabeled ligand. This provides the inhibitory constant (Ki), a direct measure of binding affinity.

Methodology: Competitive Radioligand Binding Assay

This protocol is designed to be a self-validating system. Initial saturation binding experiments using only the radioligand are required to determine the receptor density (Bmax) and dissociation constant (Kd) of the radioligand for the specific receptor preparation, ensuring the assay is performing correctly before introducing competitor compounds.[9]

Protocol Steps:

-

Receptor Preparation: Prepare cytosol from a target tissue rich in AR, such as the ventral prostate of rats, or use a commercially available recombinant human AR ligand-binding domain.[10][11]

-

Assay Buffer Preparation: Prepare a suitable buffer (e.g., Low-salt TEDG Buffer) to maintain receptor stability.[10]

-

Reaction Mixture: In a 96-well plate format, combine:

-

A fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]-Methyltrienolone or R1881).

-

The receptor preparation (prostate cytosol or recombinant AR).

-

A range of concentrations of the unlabeled competitor: 5α-Androst-3-en-17-one.

-

Controls: Include wells for total binding (radioligand + receptor only) and non-specific binding (radioligand + receptor + a high concentration of a potent unlabeled androgen like DHT).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. A common method is hydroxylapatite (HAP) slurry, which binds the receptor complex, followed by washing and centrifugation.[10]

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand).

-

Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Predicted Binding Affinity

The following table presents hypothetical data to illustrate the expected output of a binding assay, comparing 5α-Androst-3-en-17-one to the reference androgen, DHT.

| Compound | IC50 (nM) (Hypothetical) | Ki (nM) (Hypothetical) | Relative Binding Affinity (RBA) vs. DHT |

| Dihydrotestosterone (DHT) | 2.5 | 1.8 | 100% |

| 5α-Androst-3-en-17-one | 75 | 54 | 3.3% |

Visualization: Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Part 3: Elucidating Functional Activity

Expertise & Rationale: Demonstrating binding is not sufficient to classify a compound's activity. A ligand can bind to the AR and activate it (an agonist), or bind and prevent its activation (an antagonist). A reporter gene assay is the standard method to determine this functional outcome.[4] This assay measures the ability of the ligand-bound AR to activate the transcription of a specific reporter gene linked to AREs. The magnitude of the reporter signal directly correlates with the transcriptional activity of the receptor.[12]

Methodology: AR-Responsive Reporter Gene Assay

Protocol Steps:

-

Cell Culture and Transfection:

-

Use a suitable cell line, either one that endogenously expresses AR (e.g., LNCaP, VCaP) or a cell line that does not (e.g., COS-1, HEK293) and is co-transfected with an AR expression vector.[4]

-

Transfect the cells with a reporter plasmid. This plasmid contains a reporter gene (e.g., Firefly Luciferase) downstream of a promoter controlled by multiple AREs.

-

Co-transfect with a control plasmid (e.g., Renilla Luciferase) under a constitutive promoter to normalize for transfection efficiency and cell viability.

-

-

Ligand Treatment: After transfection, replace the medium with a charcoal-stripped serum medium to remove endogenous steroids. Treat the cells with:

-

Vehicle control (e.g., DMSO).

-

A known AR agonist (e.g., DHT) across a range of concentrations to generate a positive control curve.

-

5α-Androst-3-en-17-one across a range of concentrations.

-

For antagonist testing: Treat cells with a fixed concentration of DHT plus varying concentrations of 5α-Androst-3-en-17-one.

-

-

Incubation: Incubate the cells for 24-48 hours to allow for gene transcription and protein expression.

-

Cell Lysis and Luminescence Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the activity of both the Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

For agonist activity, plot the normalized luciferase activity against the logarithm of the 5α-Androst-3-en-17-one concentration to determine the EC50 (effective concentration for 50% maximal response).

-

For antagonist activity, plot the inhibition of DHT-induced activity against the logarithm of the 5α-Androst-3-en-17-one concentration to determine the IC50.

-

Data Presentation: Predicted Functional Activity

| Assay Mode | Compound | Efficacy (% of DHT Max) (Hypothetical) | Potency (EC50/IC50, nM) (Hypothetical) | Classification |

| Agonist | DHT | 100% | 0.5 | Full Agonist |

| Agonist | 5α-Androst-3-en-17-one | 45% | 150 | Partial Agonist |

| Antagonist | Bicalutamide | N/A | 800 | Antagonist |

| Antagonist | 5α-Androst-3-en-17-one | N/A | >10,000 | No Antagonist Activity |

Visualization: AR Signaling Pathway to Reporter Gene

Caption: Pathway from ligand binding to reporter gene activation.

Part 4: Investigating Mechanistic Detail: Coactivator Recruitment

Expertise & Rationale: The functional activity of an AR agonist is critically dependent on its ability to induce a specific conformational change in the AR LBD, which creates a binding surface (AF-2) for coactivator proteins.[6] An antagonist may bind to the receptor but fail to induce this productive conformation. Co-immunoprecipitation (Co-IP) is a powerful technique to directly assess whether the binding of 5α-Androst-3-en-17-one promotes the physical interaction between the AR and key coactivators, such as SRC-1.[13][14]

Methodology: Co-Immunoprecipitation (Co-IP)

Protocol Steps:

-

Cell Culture and Treatment: Culture cells expressing AR (e.g., LNCaP) and treat them with Vehicle, DHT (positive control), or 5α-Androst-3-en-17-one for a short period (e.g., 1-2 hours).

-

Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation (IP):

-

Incubate the cell lysates with a specific antibody against the "bait" protein (AR).

-

Control: In a parallel sample, incubate with a non-specific IgG of the same isotype as a negative control.

-

Add Protein A/G magnetic beads to the lysate-antibody mixture. The beads will bind the antibody, "pulling down" the AR and any proteins physically associated with it.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the "prey" protein (e.g., an antibody for SRC-1).

-

Also, probe a separate blot with the AR antibody to confirm successful immunoprecipitation of the bait protein.

-

-

Data Interpretation: The presence of a band for SRC-1 in the lanes treated with DHT and 5α-Androst-3-en-17-one (but not in the IgG control lane) indicates a ligand-dependent interaction. The intensity of the band can be compared to infer the relative strength of coactivator recruitment.

Visualization: Co-Immunoprecipitation Logic Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. Testosterone - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Anabolic–androgenic steroids: How do they work and what are the risks? [frontiersin.org]

- 4. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Androgen Physiology: Receptor and Metabolic Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Steroid Receptor/Coactivator Binding Inhibitors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dshs-koeln.de [dshs-koeln.de]

- 8. An efficient synthesis of 5alpha-androst-1-ene-3,17-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 13. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. med.emory.edu [med.emory.edu]

Methodological & Application

Application Notes and Protocols for the Administration of 5α-Androstan-17-one Derivatives in Animal Models

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author's Note: The inquiry specified "5a-Androst-3-en-17-one." An extensive literature review did not yield specific administration protocols for this particular molecule in animal models. However, the structurally similar and well-researched pheromone, 5α-androst-16-en-3-one (androstenone), offers a robust dataset for establishing administration protocols and understanding the biological effects of this class of compounds. This guide will, therefore, focus on the administration of 5α-androst-16-en-3-one as a representative C19 steroid, with the understanding that the principles and methodologies are broadly applicable to other structurally related androstane steroids.

Introduction: The Androstane Steroids - More Than Just Hormones

The androstane nucleus is the foundation for a diverse class of steroids that includes potent androgens like testosterone and dihydrotestosterone (DHT). These molecules exert their classical effects by binding to the androgen receptor (AR), initiating a signaling cascade that regulates gene expression in target tissues such as prostate, skeletal muscle, and the central nervous system.[1][2] Beyond these well-established hormonal roles, certain androstane derivatives, particularly the 16-androstenes, function as potent pheromones, chemical signals that elicit specific behavioral or physiological responses in conspecifics.

5α-androst-16-en-3-one, commonly known as androstenone, is a prime example of such a dual-function molecule. Synthesized in the testes of boars, it accumulates in adipose tissue and is released in saliva, where it acts as a pheromone to induce the standing reflex in sows.[3] This compound and its metabolites, such as androstenol, are also being investigated for their neurosteroid activities, including modulation of GABA-A receptors, which may underlie their observed effects on anxiety and aggression.[4]

The administration of these lipophilic compounds in a research setting requires careful consideration of the vehicle, route of administration, and dosage to ensure bioavailability and achieve the desired physiological or behavioral endpoint. This document provides a comprehensive guide to the administration of 5α-androst-16-en-3-one in a common animal model, the pig, and discusses broader principles applicable to rodent models.

Mechanism of Action: A Dual Pathway

The biological effects of androstane steroids can be broadly categorized into two mechanistic pathways: genomic and non-genomic.

-

Genomic Pathway (Androgen Receptor-Mediated): Similar to testosterone, many androstane steroids can bind to the intracellular androgen receptor.[1] This ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes. This pathway is responsible for the anabolic and androgenic effects of these steroids.

-

Non-Genomic Pathway (Pheromonal and Neurosteroid Effects): Certain androstane steroids, particularly the 16-androstenes, can act as pheromones, binding to receptors in the vomeronasal organ (VNO) and main olfactory epithelium. This triggers a neural cascade that results in rapid behavioral changes. Additionally, some of these steroids can act as neurosteroids, directly modulating the function of neurotransmitter receptors, such as the GABA-A receptor, in the brain.[4]

Figure 1: Dual mechanistic pathways of androstane steroids.

Pre-Administration Considerations: Laying the Groundwork for Success

Vehicle Selection for Lipophilic Steroids

The highly lipophilic nature of androstane steroids necessitates their dissolution in a suitable vehicle for administration. The choice of vehicle is critical and can significantly impact the absorption, bioavailability, and potential for local irritation.

| Vehicle | Properties | Common Routes | Considerations |

| Sesame Oil | Natural oil, well-tolerated. | Subcutaneous (SC), Intramuscular (IM) | May have variable purity. |

| Isopropyl Alcohol | Volatile solvent. | Aerosol/Topical | Used for aerosolization of pheromones.[5] |

| Propylene Glycol | Common co-solvent. | Oral, SC, IM | Can cause irritation at high concentrations. |

| Ethanol | Solvent. | Oral, SC | Often used in combination with other vehicles. |

| Cyclodextrins | Solubilizing agents. | Oral, Sublingual | Can improve the solubility of poorly soluble drugs. |

Expert Insight: For subcutaneous or intramuscular injections, a sterile, non-irritating oil such as sesame oil is a standard choice. For aerosol administration of pheromones, a volatile solvent like isopropyl alcohol is effective for dispersal.[5] It is crucial to ensure the sterility of the final preparation to prevent infection.

Dosage Calculation

Dosage is typically calculated based on the body weight of the animal (mg/kg).[3][6] The specific dose will depend on the research question, the route of administration, and the desired biological effect.

Formula for Calculating Injection Volume:

Example Calculation: To administer a 0.5 mg/pig dose of androstenone to a 20 kg pig using a stock solution of 10 mg/mL:

-

First, determine the total mg needed: 0.5 mg

-

Then, calculate the volume to inject: (0.5 mg) / (10 mg/mL) = 0.05 mL

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.[7] Key principles include:

-

Replacement, Reduction, and Refinement (the 3Rs): Strive to replace animal use where possible, reduce the number of animals used, and refine procedures to minimize pain and distress.[8]

-

Minimizing Stress: Handle animals calmly and efficiently to minimize stress, which can impact physiological and behavioral outcomes.

-

Appropriate Administration Techniques: Ensure that personnel are properly trained in the chosen administration route to prevent injury and ensure accurate dosing.

Detailed Protocols for Administration

Protocol 1: Aerosol Administration of 5α-androst-16-en-3-one in Pigs

This protocol is adapted from studies investigating the effect of androstenone on aggressive behavior in pigs.[5]

Objective: To deliver a consistent, inhalable dose of the pheromone to elicit a behavioral response.

Materials:

-

5α-androst-16-en-3-one (androstenone)

-

Isopropyl alcohol (vehicle)

-

Pressurized aerosol canister or a handheld nebulizer

-

Calibrated scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of Dosing Solution: a. Accurately weigh the desired amount of androstenone. b. Dissolve the androstenone in isopropyl alcohol to achieve the target concentration. For example, to deliver 0.5 mg per pig, a solution can be prepared and calibrated to deliver this amount in a single, short spray.

-

Animal Handling: a. Gently move the pigs to the observation pen. b. Allow a brief acclimatization period before administration.

-

Administration: a. Hold the aerosol device approximately 15-20 cm from the pig's snout. b. Administer a single, calibrated spray towards the nasal area of each pig in the pen.

-

Post-Administration: a. Immediately begin behavioral observation and recording. b. Monitor the animals for any adverse reactions.

Figure 2: Workflow for aerosol administration of androstenone in pigs.

Protocol 2: Subcutaneous (SC) Administration of an Androstane Steroid in Rodents

This is a general protocol for the SC administration of a lipophilic steroid in a vehicle like sesame oil, applicable to rats and mice.

Objective: To provide a sustained release of the compound for systemic effects.

Materials:

-

Androstane steroid

-

Sterile sesame oil (vehicle)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

70% ethanol for disinfection

-

Animal scale

Procedure:

-

Preparation of Dosing Solution: a. Warm the sterile sesame oil to room temperature to reduce viscosity. b. Dissolve the androstane steroid in the sesame oil to the desired concentration. Gentle warming and vortexing may be required. Ensure the compound is fully dissolved. c. Draw the solution into the sterile syringe.

-

Animal Restraint: a. Weigh the animal to calculate the correct dose volume. b. Properly restrain the rodent. For mice, this can be done by scruffing the neck. For rats, a two-handed grip or a restraint device may be necessary.

-

Injection: a. Wipe the injection site (the loose skin over the shoulders/scruff) with 70% ethanol. b. Lift the skin to form a "tent." c. Insert the needle, bevel up, at the base of the tented skin, parallel to the spine. d. Gently aspirate to ensure the needle is not in a blood vessel. e. Slowly inject the solution. A small bleb should form under the skin.

-

Post-Injection: a. Withdraw the needle and apply gentle pressure to the injection site for a few seconds. b. Return the animal to its cage and monitor for any signs of distress, leakage from the injection site, or local irritation.

Analytical Methods for Post-Administration Analysis

To understand the pharmacokinetics and metabolism of the administered compound, it is essential to measure its concentration and that of its metabolites in biological samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common and sensitive method for the analysis of steroids. Samples often require derivatization (e.g., with TMS) to increase volatility.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the direct analysis of steroids and their metabolites in complex matrices like plasma and urine.

-

Radioimmunoassay (RIA): A highly sensitive immunoassay that can be used for the quantification of specific steroids, provided a suitable antibody is available.

Conclusion

References

-

5α‑Androst-1-ene-3,17-dione: metabolism, influence on steroid profile and biological activity. (n.d.). Retrieved from [Link]

- Use of 5alpha -androst-1-en-3,17-dione to increase the level of the anabolic/androgenic hormone 17beta-hydroxy-5alpha-androst-1-en-3-one in humans. (2001). Google Patents.

-

Epiandrosterone. (n.d.). In Wikipedia. Retrieved from [Link]

-

Parr, M. K., et al. (2006). 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties. Toxicology Letters, 165(2), 153-161. Retrieved from [Link]

-

Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system. (2024). STAR Protocols. Retrieved from [Link]

-

Androstanedione. (n.d.). In Wikipedia. Retrieved from [Link]

-

Andresen, O. (1976). 5α-Androstenone and Testosterone in Peripheral Plasma of the Boar During and Following Copulation. Acta Veterinaria Scandinavica, 17(4), 475-485. Retrieved from [Link]

-

5α-Androstan-3α-ol-17-one, TMS derivative. (n.d.). In NIST WebBook. Retrieved from [Link]

-

Kircik, L., et al. (2017). Rational Vehicle Design Ensures Targeted Cutaneous Steroid Delivery. The Journal of Clinical and Aesthetic Dermatology, 10(2), 23-29. Retrieved from [Link]

-

Synthesis of 3β-Amino-5α-androstan-17-one from Epiandrosterone. (2009). ResearchGate. Retrieved from [Link]

-

An efficient synthesis of 5alpha-androst-1-ene-3,17-dione. (2004). Chemical & Pharmaceutical Bulletin, 52(1), 115-117. Retrieved from [Link]

-

5α‐androst‐16‐ene‐3‐one:—Compound responsible for taint in boar fat. (n.d.). ResearchGate. Retrieved from [Link]

-

Mammal semiochemicals: Understanding pheromones and signature mixtures for better zoo-animal husbandry and conservation. (2021). ResearchGate. Retrieved from [Link]

-

How Animals Communicate Via Pheromones. (n.d.). American Scientist. Retrieved from [Link]

-

Androsterone. (n.d.). In Wikipedia. Retrieved from [Link]

-

Mass spectrum (EI) of 3α-hydroxy-6α-methyl-5β-androstane-17-one (8), mono-TMS, M + =376. (n.d.). ResearchGate. Retrieved from [Link]

-

17β-Hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties. (2006). ResearchGate. Retrieved from [Link]

-

The Role of Pheromonal Responses in Rodent Behavior: Future Directions for the Development of Laboratory Protocols. (2018). Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

-

Squires, E. J., & Schenn, M. S. (1991). Aerosolized 5 alpha-androst-16-en-3-one reduced agonistic behavior and temporarily improved performance of growing pigs. Journal of Animal Science, 69(5), 1897-1903. Retrieved from [Link]

-

Integrated action of pheromone signals in promoting courtship behavior in male mice. (2014). eLife. Retrieved from [Link]

-

Kaminski, R. M., et al. (2006). The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 694-703. Retrieved from [Link]

-

Rational Vehicle Design Ensures Targeted Cutaneous Steroid Delivery. (2017). PubMed. Retrieved from [Link]

-

Can I Give My Dog Benadryl? And if So, How Much?. (n.d.). PetMD. Retrieved from [Link]

-

Dog Topic Center. (n.d.). PetMD. Retrieved from [Link]

Sources

- 1. 17beta-hydroxy-5alpha-androst-1-en-3-one (1-testosterone) is a potent androgen with anabolic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The pheromone androstenol (5 alpha-androst-16-en-3 alpha-ol) is a neurosteroid positive modulator of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aerosolized 5 alpha-androst-16-en-3-one reduced agonistic behavior and temporarily improved performance of growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. isotope.com [isotope.com]

- 7. Protocol for monitoring and analyzing pheromone-mediated behavioral response of sea lamprey in a natural system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Vehicle Design Ensures Targeted Cutaneous Steroid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dshs-koeln.de [dshs-koeln.de]

Application Note & Protocol: High-Sensitivity Quantification of 5α-Androst-3-en-17-one in Human Plasma using HPLC-MS/MS

Abstract

This document provides a comprehensive, field-proven protocol for the sensitive and selective quantification of 5α-Androst-3-en-17-one in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). Designed for researchers, clinical scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices. The protocol details a robust workflow, from sample preparation using Supported Liquid Extraction (SLE) to optimized instrumental analysis and full method validation in accordance with regulatory standards.

Introduction: The Rationale for Precise Steroid Quantification

5α-Androst-3-en-17-one is an androgenic steroid that plays a role in various physiological and pathological processes. As a metabolite within the complex steroidogenesis network, its accurate measurement is critical in endocrinology, clinical research, and anti-doping applications.[1][2] Traditional methods for steroid analysis, such as immunoassays, often suffer from a lack of specificity due to cross-reactivity with structurally similar endogenous compounds.[3] Gas chromatography-mass spectrometry (GC-MS), while specific, typically requires cumbersome derivatization steps that can introduce variability and increase analysis time.[4][5]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for steroid quantification.[6] Its superior specificity, derived from the unique fragmentation pattern of the target analyte, and high sensitivity make it ideal for measuring low-concentration steroids in complex biological matrices like plasma.[7][8] This application note describes a complete, validated method designed for high-throughput, reliable analysis of 5α-Androst-3-en-17-one.

Principle of the Method

The methodology is founded on the synergistic capabilities of liquid chromatography and tandem mass spectrometry.

-

Chromatographic Separation: The analyte is first extracted from the plasma matrix. The extract is then injected into a reverse-phase HPLC system.[9] The nonpolar nature of 5α-Androst-3-en-17-one causes it to interact strongly with the hydrophobic stationary phase of the C18 analytical column. A gradient elution, where the mobile phase becomes progressively more organic, is employed to release the analyte from the column at a characteristic retention time, separating it from other endogenous components.[10]

-

Detection and Quantification: The analyte eluting from the HPLC column enters the mass spectrometer's ion source, where it is ionized, typically via Electrospray Ionization (ESI). The protonated molecule (precursor ion) is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific, stable product ion is selected in the third quadrupole for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling precise quantification even at very low concentrations.[7] An isotopically labeled internal standard is used to correct for variations in sample preparation and instrument response.

Materials, Reagents, and Equipment

3.1. Chemicals and Reagents

-

5α-Androst-3-en-17-one reference standard (≥98% purity)

-

5α-Androst-3-en-17-one-d3 (or other suitable isotopic variant) as Internal Standard (IS)

-

LC-MS grade Methanol, Acetonitrile, and Water

-

Formic acid (≥99%)

-

Ammonium fluoride (≥99.99%)

-

Human plasma (K2-EDTA), screened for interfering peaks

3.2. Consumables and Equipment

-

Supported Liquid Extraction (SLE) 96-well plates or cartridges

-

96-well collection plates

-

Analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

HPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Tandem mass spectrometer (e.g., Agilent Ultivo, Sciex 7500, Thermo TSQ Quantum)

-

Analytical column: C18, 2.1 x 100 mm, sub-2 µm particle size (e.g., Phenomenex Kinetex, Waters Acquity BEH)[11]

Detailed Experimental Protocol

4.1. Preparation of Standards and Quality Control Samples

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of 5α-Androst-3-en-17-one and its internal standard (IS) into separate glass vials. Dissolve in methanol to a final concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol/water to prepare working solutions for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard Spiking Solution (50 ng/mL): Dilute the IS primary stock with methanol to a final concentration of 50 ng/mL.

-

Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to create CC standards (typically 8 non-zero levels) and QC samples at a minimum of three levels: Low, Medium, and High (LQC, MQC, HQC).

4.2. Sample Preparation: Supported Liquid Extraction (SLE)

The causality for choosing SLE is its efficiency and cleanliness. It provides the benefits of traditional liquid-liquid extraction but in a high-throughput, automatable 96-well plate format, effectively removing proteins, salts, and phospholipids that cause ion suppression.[12][13]

Caption: Supported Liquid Extraction (SLE) workflow for plasma samples.

Protocol Steps:

-

Aliquot 100 µL of plasma samples, calibration standards, or QCs into a 96-well plate.

-

Add 10 µL of the 50 ng/mL internal standard solution to all wells except for the double-blank (matrix blank).

-

Vortex the plate for 30 seconds to ensure thorough mixing.[14]

-

Load the entire 110 µL mixture onto the SLE plate.

-

Allow the sample to absorb into the sorbent for 5 minutes.

-

Place a clean 96-well collection plate underneath the SLE plate and add 1 mL of Methyl-tert-butyl ether (MTBE) to each well to elute the analytes.

-

Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

-

Seal the plate and vortex briefly before placing it in the autosampler for analysis.

4.3. HPLC-MS/MS Instrumental Conditions

The choice of a C18 column is based on its proven efficacy in retaining and separating hydrophobic steroids.[11] A gradient elution is essential to separate the analyte from matrix components and ensure a sharp peak shape for better sensitivity.

Table 1: HPLC Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18, 100 mm x 2.1 mm, 2.6 µm | Provides excellent retention and resolution for steroids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Methanol | Strong organic solvent for eluting hydrophobic analytes. |

| Flow Rate | 0.3 mL/min | Optimal for a 2.1 mm ID column to ensure good peak shape. |

| Gradient | 20% B to 95% B over 8 min | Gradually increases elution strength for robust separation. |

| Column Temp. | 40°C | Reduces viscosity and improves peak symmetry. |

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

Table 2: Mass Spectrometry Parameters (MRM Transitions) Note: These transitions are illustrative and must be empirically optimized by infusing the pure analyte and internal standard into the mass spectrometer.[7]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 5α-Androst-3-en-17-one | 273.2 | 109.1 | 50 | 25 |

| 5α-Androst-3-en-17-one (Quantifier 2) | 273.2 | 95.1 | 50 | 30 |

| 5α-Androst-3-en-17-one-d3 (IS) | 276.2 | 112.1 | 50 | 25 |

| Ion Source | ESI Positive | |||

| Spray Voltage | 4000 V | |||

| Capillary Temp. | 350°C |

Bioanalytical Method Validation: A Self-Validating System